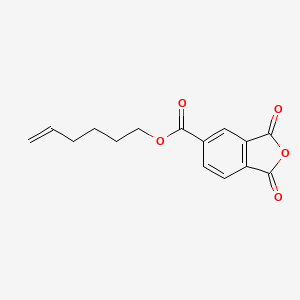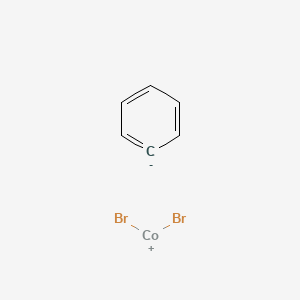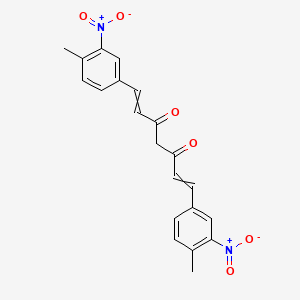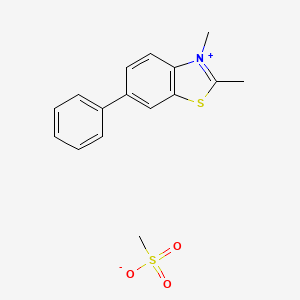![molecular formula C18H13ClN2O2 B12541680 2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline CAS No. 820977-17-1](/img/structure/B12541680.png)
2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the second position and a 2-(5-methyl-2-nitrophenyl)ethenyl group at the third position of the quinoline ring.
Métodos De Preparación
The synthesis of 2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under an inert atmosphere. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Biology: Quinoline derivatives, including this compound, have shown promise as antimicrobial and antiviral agents.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals. Their stability and reactivity make them suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline involves its interaction with specific molecular targets and pathways. The compound’s ability to undergo substitution reactions allows it to form covalent bonds with biological macromolecules, potentially inhibiting their function. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage .
Comparación Con Compuestos Similares
2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline can be compared with other quinoline derivatives, such as:
2-Chloroquinoline: Lacks the 2-(5-methyl-2-nitrophenyl)ethenyl group, making it less complex and potentially less active in biological systems.
3-[2-(5-Methyl-2-nitrophenyl)ethenyl]quinoline: Lacks the chlorine atom at the second position, which may affect its reactivity and biological activity.
2-Chloro-3-[2-(2-nitrophenyl)ethenyl]quinoline: Similar structure but with a different substitution pattern on the phenyl ring, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
820977-17-1 |
|---|---|
Fórmula molecular |
C18H13ClN2O2 |
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
2-chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline |
InChI |
InChI=1S/C18H13ClN2O2/c1-12-6-9-17(21(22)23)14(10-12)7-8-15-11-13-4-2-3-5-16(13)20-18(15)19/h2-11H,1H3 |
Clave InChI |
LSCLPYMYVXOKJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)[N+](=O)[O-])C=CC2=CC3=CC=CC=C3N=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)
![5-[4-(Heptyloxy)phenyl]-2-(4-undecylphenyl)-1,3-thiazole](/img/structure/B12541610.png)
![4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride](/img/structure/B12541621.png)
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12541624.png)
![Phenyl{1-[(undec-10-en-1-yl)oxy]cyclohexyl}methanone](/img/structure/B12541627.png)

![Diethyl {[(1H-indol-6-yl)oxy]methyl}phosphonate](/img/structure/B12541630.png)



![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-](/img/structure/B12541676.png)

